Cas no 2097963-04-5 (1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile)

1-Isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is a pyrazole-based organic compound featuring a phenyl substituent at the 3-position and an isobutyl group at the 1-position, with a nitrile functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The nitrile group enhances reactivity, enabling further functionalization, while the isobutyl moiety contributes to improved lipophilicity. Its rigid pyrazole core offers stability, making it suitable for heterocyclic derivatization. The compound is commonly utilized in medicinal chemistry for the development of bioactive molecules, owing to its balanced electronic and steric properties. Proper handling and storage are recommended due to its reactivity.
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile structure
2097963-04-5 structure
Product name:1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
CAS No:2097963-04-5
MF:C14H15N3
MW:225.289002656937
CID:5723444
PubChem ID:121211339

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2097963-04-5
    • 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
    • F2198-1326
    • AKOS026721453
    • 1H-Pyrazole-5-carbonitrile, 1-(2-methylpropyl)-3-phenyl-
    • Inchi: 1S/C14H15N3/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,10H2,1-2H3
    • InChI Key: NLLOPJWQYFZBPS-UHFFFAOYSA-N
    • SMILES: N1(C(C#N)=CC(C2C=CC=CC=2)=N1)CC(C)C

Computed Properties

  • Exact Mass: 225.126597491g/mol
  • Monoisotopic Mass: 225.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.06±0.1 g/cm3(Predicted)
  • Boiling Point: 376.6±30.0 °C(Predicted)
  • pka: -1.08±0.10(Predicted)

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I155306-100mg
1-isobutyl-3-phenyl-1h-pyrazole-5-carbonitrile
2097963-04-5
100mg
$ 115.00 2022-06-04
TRC
I155306-1g
1-isobutyl-3-phenyl-1h-pyrazole-5-carbonitrile
2097963-04-5
1g
$ 660.00 2022-06-04
Life Chemicals
F2198-1326-0.25g
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
2097963-04-5 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-1326-1g
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
2097963-04-5 95%+
1g
$466.0 2023-09-06
TRC
I155306-500mg
1-isobutyl-3-phenyl-1h-pyrazole-5-carbonitrile
2097963-04-5
500mg
$ 435.00 2022-06-04
Life Chemicals
F2198-1326-10g
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
2097963-04-5 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-1326-0.5g
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
2097963-04-5 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-1326-2.5g
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
2097963-04-5 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-1326-5g
1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile
2097963-04-5 95%+
5g
$1398.0 2023-09-06

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile Related Literature

Additional information on 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile

Comprehensive Overview of 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile (CAS No. 2097963-04-5)

1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile (CAS No. 2097963-04-5) is a specialized organic compound belonging to the pyrazole family, a class of heterocyclic compounds widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and material science. This compound features a unique molecular structure combining an isobutyl group, a phenyl ring, and a nitrile functional group, making it a versatile intermediate in synthetic chemistry. Its CAS number 2097963-04-5 serves as a critical identifier for researchers and manufacturers seeking high-purity reagents for advanced chemical synthesis.

The growing interest in pyrazole derivatives stems from their pharmacological potential, particularly in drug discovery and development. Recent studies highlight the role of 1H-pyrazole-5-carbonitrile scaffolds in modulating biological targets, such as enzyme inhibitors and receptor antagonists. This aligns with the increasing demand for small-molecule therapeutics and precision medicine, topics dominating scientific discussions in 2023. Researchers frequently search for "pyrazole nitrile applications" or "CAS 2097963-04-5 supplier," reflecting the compound's commercial and academic relevance.

From a synthetic perspective, 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile is synthesized via condensation reactions involving hydrazine derivatives and β-ketonitriles. Its nitrile group offers reactivity for further functionalization, enabling the creation of amides, carboxylic acids, or heterocyclic extensions. This adaptability makes it valuable for constructing molecular libraries in high-throughput screening—a technique pivotal to modern drug discovery pipelines. Industry trends show rising searches for "custom pyrazole synthesis" and "nitrile-containing intermediates," underscoring its utility in R&D.

Beyond pharmaceuticals, this compound finds niche applications in agrochemical formulations, where pyrazole cores are leveraged for their herbicidal or insecticidal properties. The isobutyl substituent enhances lipophilicity, a trait desirable for optimizing compound bioavailability—a hot topic in formulation science. Environmental sustainability concerns have also spurred interest in "green synthesis of pyrazoles," with researchers exploring catalytic methods to produce such intermediates with minimal waste.

Analytical characterization of CAS 2097963-04-5 typically involves techniques like HPLC, NMR, and mass spectrometry to ensure structural integrity and purity. Quality control is paramount, as impurities can significantly impact downstream applications. Laboratories often query "analytical methods for nitrile compounds" or "pyrazole stability studies," reflecting the need for robust protocols in handling such specialized chemicals.

In material science, the π-conjugated system of the phenyl-pyrazole moiety contributes to optoelectronic properties, making it a candidate for organic semiconductors or fluorescent probes. This intersects with the booming field of flexible electronics, where search terms like "pyrazole-based materials" and "small-molecule sensors" have gained traction. The compound’s thermal stability and solubility profile further broaden its utility in coatings or polymer additives.

Regulatory compliance for 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile adheres to global chemical inventories such as REACH and TSCA. Suppliers must provide SDS documentation and technical data sheets, addressing safety and handling measures—a frequent search topic among procurement specialists. Note that this compound is not classified under hazardous categories, ensuring broader accessibility for research purposes.

Future prospects for 2097963-04-5 include exploration in catalysis and metal-organic frameworks (MOFs), where its nitrogen-rich structure could facilitate coordination chemistry. The rise of AI-driven molecular design has also accelerated virtual screening of pyrazole analogs, with platforms like AlphaFold inspiring new methodologies. Such innovations align with search trends around "computational chemistry in drug design" and "next-gen heterocycles."

In summary, 1-isobutyl-3-phenyl-1H-pyrazole-5-carbonitrile (CAS No. 2097963-04-5) exemplifies the intersection of synthetic versatility and multidisciplinary utility. Its relevance to life sciences, materials engineering, and sustainable chemistry ensures continued interest, driven by both academic inquiry and industrial demand. As research evolves, so too will its applications—solidifying its place in the toolkit of modern chemists.

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